molecular formula C20H23ClFN5O B6016950 4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine

4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine

Cat. No. B6016950
M. Wt: 403.9 g/mol
InChI Key: QGRQHMSDMMRLBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has shown potential as a therapeutic agent for various diseases, including cancer, neurological disorders, and infectious diseases.

Mechanism of Action

The mechanism of action of 4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine is not fully understood. However, it has been proposed that it acts by inhibiting various enzymes and signaling pathways involved in cell growth and survival. It has also been suggested that it modulates neurotransmitter systems by binding to specific receptors in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as DNA topoisomerase and protein kinase, which are involved in cell growth and survival. It has also been shown to modulate neurotransmitter systems, such as the dopamine and acetylcholine systems, which are involved in neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine in lab experiments include its potential as a therapeutic agent for various diseases, its ability to inhibit the activity of specific enzymes and signaling pathways, and its modulatory effects on neurotransmitter systems. However, the limitations include its complex synthesis method, its unknown mechanism of action, and its potential toxicity and side effects.

Future Directions

There are several future directions for the study of 4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for various diseases. Another direction is to study its potential toxicity and side effects in detail. Additionally, it could be studied for its potential use in combination therapy with other drugs. Finally, its analogs could be synthesized and studied for their potential as therapeutic agents.

Synthesis Methods

The synthesis of 4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine involves the reaction of 2-chloro-4-fluorobenzoyl chloride with piperazine, followed by the reaction of the resulting intermediate with 1-piperidinecarboxaldehyde and 2-amino-4,6-dichloropyrimidine. The reaction is carried out in the presence of a base and a solvent, such as dimethylformamide or N,N-dimethylacetamide. The final product is obtained after purification by column chromatography or recrystallization.

Scientific Research Applications

Several studies have investigated the potential of 4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine as a therapeutic agent. It has been shown to have anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, by modulating neurotransmitter systems. Additionally, it has been investigated for its antimicrobial activity against various pathogens, including bacteria and fungi.

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClFN5O/c21-17-12-15(22)4-5-16(17)20(28)27-10-8-26(9-11-27)19-13-18(23-14-24-19)25-6-2-1-3-7-25/h4-5,12-14H,1-3,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRQHMSDMMRLBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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